2-(1-Benzylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(1-Benzylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a cyclopropyl group attached to a benzyl moiety, along with a dioxaborolane ring, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-benzylcyclopropylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
2-(1-Benzylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(1-Benzylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom acts as a Lewis acid, facilitating the formation of new bonds and enabling the compound to act as a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in Suzuki–Miyaura coupling reactions.
Cyclopropylboronic Acid: Similar in structure but lacks the benzyl and dioxaborolane groups.
Tetramethyl-1,3,2-dioxaborolane: Shares the dioxaborolane ring but lacks the cyclopropyl and benzyl groups.
Uniqueness
2-(1-Benzylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropyl group, benzyl moiety, and dioxaborolane ring. This unique structure imparts specific reactivity and versatility, making it a valuable reagent in various chemical transformations .
Properties
Molecular Formula |
C16H23BO2 |
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Molecular Weight |
258.2 g/mol |
IUPAC Name |
2-(1-benzylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-14(2)15(3,4)19-17(18-14)16(10-11-16)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |
InChI Key |
CARXWWZOVBYDIQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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